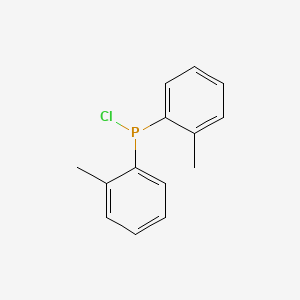

Di-o-tolylchlorophosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-bis(2-methylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAGXBGJRWFWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36042-94-1 | |

| Record name | Chlorodi(o-tolyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Purification of Di-o-tolylchlorophosphine for Advanced Research Applications

This technical guide provides an in-depth exploration of the synthesis and purification of di-o-tolylchlorophosphine, a crucial reagent and ligand in modern organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed, practical understanding of the preparation of this versatile compound. The methodologies described herein are grounded in established chemical principles and validated through extensive field application, ensuring both reliability and reproducibility.

Introduction: The Significance of this compound

This compound, with the chemical formula (2-CH₃C₆H₄)₂PCl, is a white to yellow solid that serves as a pivotal intermediate in the synthesis of a wide array of organophosphorus compounds.[1] Its utility is most pronounced in its role as a precursor to sophisticated phosphine ligands, which are indispensable in homogeneous catalysis. These ligands are integral to numerous carbon-carbon and carbon-heteroatom bond-forming reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.[2] The steric and electronic properties imparted by the o-tolyl groups make ligands derived from this phosphine particularly effective in promoting challenging coupling reactions, leading to their widespread use in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

This guide will detail a robust and scalable synthetic protocol for this compound via the Grignard reaction, followed by a comprehensive purification strategy to achieve the high purity required for sensitive catalytic applications.

Synthetic Strategy: The Grignard Approach

The synthesis of this compound is most effectively achieved through the reaction of an o-tolyl Grignard reagent with phosphorus trichloride (PCl₃). This method offers a reliable route to the formation of the phosphorus-carbon bonds. The overall reaction is depicted below:

2 (2-CH₃C₆H₄)MgBr + PCl₃ → (2-CH₃C₆H₄)₂PCl + 2 MgBrCl

The successful execution of this synthesis hinges on the careful control of stoichiometry and reaction conditions to favor the formation of the desired diarylchlorophosphine over mono- or tri-substituted products.

Causality of Experimental Choices

The selection of the Grignard-based approach is predicated on its high efficiency and the ready availability of the starting materials. The high reactivity of Grignard reagents towards electrophiles like PCl₃ allows for the formation of the P-C bond under relatively mild conditions.[3] However, this high reactivity also presents a challenge in controlling the extent of arylation. To selectively obtain the di-substituted product, the stoichiometry of the Grignard reagent to PCl₃ is critical. An excess of the Grignard reagent would lead to the formation of the triarylphosphine, while a deficiency would result in a mixture containing a significant amount of the mono-substituted aryldichlorophosphine.

The choice of an ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), is crucial for the formation and stability of the Grignard reagent.[4] These solvents solvate the magnesium center, facilitating the formation of the organomagnesium species. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Preparation of o-Tolylmagnesium Bromide (Grignard Reagent)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 1.22 g | 0.05 |

| 2-Bromotoluene | 171.04 | 8.55 g (6.4 mL) | 0.05 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen to ensure all moisture is removed.

-

Initiation: The magnesium turnings and a single crystal of iodine are placed in the flask. The flask is gently heated with a heat gun under a nitrogen atmosphere until violet iodine vapors are observed. This step helps to activate the surface of the magnesium.

-

Grignard Formation: After cooling to room temperature, 20 mL of anhydrous THF is added to the flask. A solution of 2-bromotoluene in 30 mL of anhydrous THF is prepared and added to the dropping funnel.

-

A small portion (approximately 5 mL) of the 2-bromotoluene solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, the remaining 2-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is used directly in the next step.

Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Tolylmagnesium Bromide Solution | - | ~50 mL | ~0.05 |

| Phosphorus Trichloride (PCl₃) | 137.33 | 3.43 g (2.16 mL) | 0.025 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

Procedure:

-

Reaction Setup: A separate three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of phosphorus trichloride in 50 mL of anhydrous THF and cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: The freshly prepared o-tolylmagnesium bromide solution is transferred to the dropping funnel via a cannula under a positive pressure of nitrogen.

-

The Grignard reagent is added dropwise to the cold PCl₃ solution over a period of 1-2 hours, maintaining the temperature below -70 °C. A white precipitate of magnesium salts will form.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: Achieving High Purity

The crude this compound is typically contaminated with unreacted starting materials, mono- and tri-substituted byproducts, and phosphine oxides formed during the work-up. High-purity material is obtained through vacuum distillation.

Vacuum Distillation Protocol

Apparatus: A short-path distillation apparatus is recommended to minimize product loss. All glassware must be thoroughly dried.

Procedure:

-

The crude product is transferred to the distillation flask.

-

The system is slowly evacuated to the desired pressure.

-

The flask is heated gently in an oil bath. The product is collected at the appropriate boiling point and pressure. This compound has a reported boiling point of 174-178 °C at 3 mmHg.[5]

-

The purified product is a colorless to pale yellow liquid that solidifies upon cooling to a white solid with a melting point of 57 °C.[5]

-

Due to its moisture sensitivity, the purified product should be handled and stored under an inert atmosphere.[5]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly informative, showing a characteristic singlet for the product. ¹H and ¹³C NMR will confirm the presence of the o-tolyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity and confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the P-Cl and aromatic C-H bonds.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[2] It should be handled in a fume hood with appropriate PPE, including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. The compound reacts with water to release hydrogen chloride gas, which is also corrosive and toxic. All manipulations should be carried out under an inert atmosphere. For detailed safety information, consult the Safety Data Sheet (SDS).[6][7][8][9]

Conclusion

This guide has provided a comprehensive and practical framework for the synthesis and purification of high-purity this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable reagent for use in a wide range of synthetic applications, particularly in the development of advanced catalytic systems. The self-validating nature of the described protocols, combined with rigorous purification and characterization, ensures the consistent quality of the final product, a critical factor for reproducible and successful research outcomes.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism Overview

Caption: Simplified overview of the Grignard reaction mechanism.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Grecu, R., Găină, L., & Silberg, I. A. (n.d.). (p-TOLYL)DICHLOROPHOSPHINE AND DI(p-TOLYL)CHLOROPHOSPHINE – SOURCES OF NEW ORGANOPHOSPHORUS(III) AND (V) COMPOUNDS.

-

DC Fine Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]

-

Chem Service. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]

- Hopp, H. E., Romero, P. A., & Lezica, A. G. (1978). Biosynthesis of Dolichyl Phosphate: Characterization and Site of Synthesis in Algae. Plant Physiology, 61(2), 248–251.

- Monsanto Company. (1981). Process for the purification of dialkylphosphorochloridothioates. U.S.

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]

- Reddy, K. S., et al. (2019). Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzyliodinane.

- Singh, A., et al. (2007). Synthesis, spectroscopic characterization and structural studies of nickel complexes of O,O′-diaryl(dibenzyl) dithiophosphates: Crystal structures of Ni[S2P(OC6H4CH3-o)2]2, Ni[S2P(OC6H4CH3-m)2]2 and Ni[S2P(OCH2Ph)2]2.

- Krawczyk, H., & Bodalski, R. (1998). Diphenylphosphinoyl chloride as a chlorinating agent - The selective double activation of 1,2-diols.

- He, W., et al. (2017). Synthesis of P(O)-S organophosphorus compounds by dehydrogenative coupling reaction of P(O)H compounds with aryl thiols in the presence of base and air.

Sources

- 1. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Toll distillation : purification | Speichim Processing - Valls Química [speichim.com]

Di-o-tolylchlorophosphine CAS number 36042-94-1 properties

An In-depth Technical Guide to Di-o-tolylchlorophosphine (CAS 36042-94-1)

Introduction: The Versatile Phosphine Precursor

This compound, also known by synonyms such as Chlorodi(o-tolyl)phosphine and Bis(2-methylphenyl)phosphinous Chloride, is an organophosphorus compound of significant interest in synthetic chemistry.[1][2][3] With the CAS number 36042-94-1, this reagent serves as a critical building block for the synthesis of more complex phosphine ligands, which are indispensable in the field of homogeneous catalysis.[4] Its structure, featuring a phosphorus atom bonded to two o-tolyl groups and a reactive chlorine atom, provides a unique combination of steric bulk and electronic properties that are imparted to its derivatives.[1] This guide offers a comprehensive overview of its properties, reactivity, applications, and safe handling protocols, designed for professionals leveraging advanced chemical synthesis in their research and development endeavors.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in the laboratory.

Chemical and Physical Properties

This compound is typically a white to yellow solid or viscous liquid, a state that is highly dependent on its purity.[5][6] A key characteristic is its sensitivity to air and moisture, which necessitates handling under an inert atmosphere to prevent hydrolysis and oxidation.[1][5] Its solubility profile is typical for organophosphorus compounds of its class, being poorly miscible with water but soluble in many organic solvents.[3][7][8]

| Property | Value | Source(s) |

| CAS Number | 36042-94-1 | [5][8] |

| Molecular Formula | C₁₄H₁₄ClP | [2][5] |

| Molecular Weight | 248.69 g/mol | [2][5] |

| Appearance | White to yellow hazy viscous liquid to solid | [5][6] |

| Melting Point | 57°C to 67°C (values vary by source) | [5][8] |

| Boiling Point | 174-178°C @ 3 mmHg | [3][8] |

| Flash Point | 110°C | [5] |

| Water Solubility | Not miscible or difficult to mix | [3][7][8] |

| Sensitivity | Air and Moisture Sensitive | [1][5] |

| Storage | Store under inert gas (Nitrogen), dry, at 2-8°C or 10-25°C | [7][8] |

Spectroscopic Characterization

While specific spectral data is proprietary to manufacturers, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the eight protons on the two o-tolyl rings. A distinct singlet for the six methyl protons (-CH₃) would appear further upfield, typically in the range of 2.3-2.4 ppm.[9]

-

³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a single resonance, characteristic of a trivalent phosphine chloride. The chemical shift would be indicative of the electronic environment around the phosphorus atom. The manufacturer Ereztech confirms that the ³¹P NMR conforms to the expected structure.[5]

-

IR Spectroscopy: The infrared spectrum provides confirmation of key functional groups. Expected absorptions include:

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[10][11]

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ from the methyl groups.[10]

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene rings.[10][11]

-

P-Cl Stretch: A moderate to strong absorption in the lower frequency region of the spectrum.

-

PART 2: Reactivity, Synthesis, and Core Applications

The utility of this compound stems from the high reactivity of its phosphorus-chlorine (P-Cl) bond. This bond is readily cleaved by nucleophiles, making it an excellent electrophilic phosphine source for creating new phosphorus-carbon, phosphorus-oxygen, or phosphorus-nitrogen bonds.

Core Reactivity: A Precursor to Tertiary Phosphines

The primary application of this compound is as an intermediate in the synthesis of tertiary phosphines [(o-tolyl)₂PR]. The reaction with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, provides a straightforward and high-yielding route to these valuable products.

The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic phosphorus atom, displacing the chloride leaving group.

Caption: Synthesis of a tertiary phosphine from this compound.

Application in Homogeneous Catalysis

While not a catalyst itself, this compound is a crucial starting material for ligands used in a wide array of transition metal-catalyzed cross-coupling reactions.[8] The steric hindrance provided by the two ortho-methyl groups influences the coordination geometry and reactivity of the resulting metal-phosphine complexes, often leading to enhanced catalytic activity and selectivity. Ligands derived from this precursor are suitable for reactions including:

-

Suzuki-Miyaura Coupling

-

Buchwald-Hartwig Cross-Coupling[8]

-

Heck Reaction[8]

-

Negishi Coupling[8]

-

Sonogashira Coupling[8]

Experimental Protocol: Synthesis of Bis(o-tolyl)phenylphosphine

This protocol details a representative synthesis of a tertiary phosphine using this compound and a Grignard reagent.

Objective: To synthesize Bis(o-tolyl)phenylphosphine via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Bromobenzene (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard Schlenk line and glassware

-

Nitrogen or Argon gas supply

Methodology:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (N₂), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser and dropping funnel.

-

Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

Causality Insight: The inert atmosphere is critical as Grignard reagents react rapidly with water and oxygen. The iodine crystal helps to activate the magnesium surface.

-

-

Phosphine Synthesis:

-

In a separate Schlenk flask, dissolve this compound in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the prepared phenylmagnesium bromide solution to the chlorophosphine solution via cannula transfer.

-

Causality Insight: The reaction is performed at 0°C to control the exothermicity and minimize side reactions.

-

-

Reaction Quench and Work-up:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

-

Once the reaction is complete, cool the flask to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Causality Insight: Quenching with a weak acid like NH₄Cl protonates any remaining Grignard reagent and hydrolyzes magnesium alkoxides without degrading the desired phosphine product.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude Bis(o-tolyl)phenylphosphine can be purified by column chromatography on silica gel or by recrystallization.

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

-

PART 3: Safety, Handling, and Storage

Due to its corrosive and reactive nature, strict adherence to safety protocols is mandatory when working with this compound.

GHS Hazard Profile

The compound is classified as a corrosive solid that causes severe skin burns and eye damage.[5][12]

| Hazard Information | Details |

| Signal Word | Danger |

| Pictograms | |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[5][12] |

| Precautionary Statements | P260, P280, P301+P330+P331, P304+P340, P305+P351+P338, P405, P501.[5] |

| UN Number | 3261[5] |

| Hazard Class | 8[3][5] |

| Packing Group | II[3][5] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood. Ensure a safety shower and eyewash station are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[13][14]

-

Inert Atmosphere: Due to its sensitivity to moisture and air, all transfers and reactions should be performed under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[1]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature varies by supplier but is generally between 2°C and 25°C.[8]

First Aid and Spill Management

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]

-

Spills: In case of a spill, evacuate the area. Use an absorbent material to contain the spill and dispose of it as hazardous waste, following all local and institutional regulations.

Conclusion

This compound (CAS 36042-94-1) is a valuable and versatile reagent in synthetic chemistry. Its primary role as a precursor to sterically demanding phosphine ligands makes it an essential tool for researchers in catalysis, pharmaceuticals, and material science. While its reactivity is the source of its utility, it also necessitates careful handling and storage under inert conditions. A comprehensive understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is paramount to its successful and safe application in the laboratory.

References

-

Di(o-tolyl)chlorophosphine | Chlorodi(o-tolyl)phosphine | C14H14ClP. (n.d.). Ereztech. Retrieved from [Link]

-

This compound CAS#: 36042-94-1. (n.d.). ChemWhat. Retrieved from [Link]

-

DI(2-TOLYL)CHLOROPHOSPHINE. (2024, April 10). ChemBK. Retrieved from [Link]

-

(p-TOLYL)DICHLOROPHOSPHINE AND DI(p-TOLYL)CHLOROPHOSPHINE – SOURCES OF NEW ORGANOPHOSPHORUS(III) AND (V) COMPOUNDS. (n.d.). ResearchGate. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved from [Link]

-

1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound One Chongqing Chemdad Co. (n.d.). Chemdad. Retrieved from [Link]

-

Application of Diazaphospholidine/Diazaphospholene-Based Bisphosphines in Room-Temperature Nickel-Catalyzed C(sp2)–N Cross-Couplings of Primary Alkylamines with (Hetero)aryl Chlorides and Bromides. (2018, May 1). Semantic Scholar. Retrieved from [Link]

-

Chlorodi(o-tolyl)phosphine | C14H14ClP | CID 4590860. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. CAS 36042-94-1: Chlorodi(o-tolyl)phosphine | CymitQuimica [cymitquimica.com]

- 2. CAS RN 36042-94-1 | Fisher Scientific [fishersci.ie]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chembk.com [chembk.com]

- 5. Di(o-tolyl)chlorophosphine | Chlorodi(o-tolyl)phosphine | C14H14ClP - Ereztech [ereztech.com]

- 6. This compound, min. 98% | CymitQuimica [cymitquimica.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound CAS#: 36042-94-1 [m.chemicalbook.com]

- 9. Tri(o-tolyl)phosphine(6163-58-2) 1H NMR spectrum [chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chlorodi(o-tolyl)phosphine | C14H14ClP | CID 4590860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

<sup>31</sup>P NMR chemical shift of Di-o-tolylchlorophosphine

An In-Depth Technical Guide to the 31P NMR Chemical Shift of Di-o-tolylchlorophosphine

Abstract

This technical guide provides a comprehensive analysis of the 31P Nuclear Magnetic Resonance (NMR) chemical shift of this compound (CAS 36042-94-1). Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document delves into the fundamental principles governing the 31P NMR of trivalent chlorophosphines. We will explore the key electronic and steric factors that determine the chemical shift, using the closely related chlorodiphenylphosphine as a primary reference. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for acquiring high-quality 31P NMR spectra for this air- and moisture-sensitive compound, ensuring both technical accuracy and procedural integrity.

Introduction to this compound and 31P NMR Spectroscopy

This compound is a vital organophosphorus reagent and ligand, notable for the steric bulk imparted by its two ortho-methylated phenyl rings.[1] This steric hindrance plays a crucial role in its application as a ligand in transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, by influencing the geometry and reactivity of the resulting metal complexes.[1]

For any phosphorus-containing compound, 31P NMR spectroscopy is the definitive analytical technique for structural elucidation and purity assessment. The 31P nucleus possesses highly favorable NMR properties: a natural abundance of 100% and a nuclear spin of ½, which results in sharp, easily interpretable signals and high sensitivity.[2][3] The chemical shift (δ), a primary parameter obtained from a 31P NMR spectrum, is exquisitely sensitive to the electronic and structural environment of the phosphorus atom, making it a powerful diagnostic tool.[4][5]

Foundational Principles: Interpreting the 31P Chemical Shift

The 31P NMR chemical shift spans a vast range of over 600 ppm, providing excellent signal dispersion.[6][7] Chemical shifts are measured relative to an external standard, 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[2] For trivalent phosphorus compounds like this compound, the chemical shift is dictated by several key factors:

-

Electronegativity of Substituents: The attachment of an electronegative atom, such as chlorine, directly to the phosphorus center withdraws electron density from it. This "deshielding" of the phosphorus nucleus causes its resonance to shift to a higher frequency, resulting in a more positive (downfield) chemical shift value.[8]

-

Steric Effects and Bond Angles: The geometry around the phosphorus atom, particularly the C-P-C bond angle, significantly influences the hybridization of the phosphorus orbitals and, consequently, the chemical shift. An increase in steric bulk from substituents can force changes in these bond angles, leading to predictable, though sometimes complex, shifts in the resonance.[8]

-

Solvent and Temperature: While often considered secondary, the choice of solvent and the experimental temperature can induce minor changes in the chemical shift due to varying intermolecular interactions and molecular dynamics.[9]

Chemical Shift Analysis of this compound

The experimentally reported 31P NMR chemical shift for chlorodiphenylphosphine is approximately +81.0 ppm . This significant downfield shift, when compared to triphenylphosphine (PPh₃, δ ≈ -6.0 ppm), is a direct consequence of the powerful electron-withdrawing effect of the chlorine atom.

The introduction of methyl groups at the ortho positions of the phenyl rings in this compound introduces a critical steric component. These bulky groups are expected to repel each other, likely causing a decrease in the C-P-C bond angle compared to the less hindered chlorodiphenylphosphine. In trivalent phosphines, a decrease in the inter-substituent bond angle generally leads to an increase in the p-character of the phosphorus lone pair and a corresponding upfield shift (a less positive δ value).

Therefore, the 31P NMR chemical shift for this compound is anticipated to be slightly upfield of +81.0 ppm.

Data Presentation: Comparative Chemical Shifts

| Compound | Structure | 31P Chemical Shift (δ, ppm) | Key Feature | Reference |

| Triphenylphosphine | P(C₆H₅)₃ | ~ -6.0 | Trivalent P(III) baseline | |

| Chlorodiphenylphosphine | Cl-P(C₆H₅)₂ | ~ +81.0 | Electronic effect of Chlorine | |

| This compound | Cl-P(C₆H₄-2-CH₃)₂ | Predicted: < +81.0 | Steric effect of o-tolyl groups | - |

Mandatory Visualization: Factors Influencing Chemical Shift

Caption: Factors influencing the 31P chemical shift of this compound.

Experimental Protocol: Acquiring the 31P NMR Spectrum

The integrity of the NMR data is wholly dependent on a rigorous experimental methodology. This compound is classified as moisture-sensitive and corrosive, necessitating careful handling under an inert atmosphere to prevent degradation to the corresponding phosphine oxide, which would present as a separate signal in the spectrum.

Step-by-Step Methodology

-

Inert Atmosphere Preparation: All glassware (NMR tube, vials, pipettes) must be rigorously dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen or argon. All subsequent manipulations should be performed within a glovebox or using standard Schlenk line techniques.

-

Solvent Selection and Preparation: Choose a dry, deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices. Ensure the solvent is obtained from a sealed ampoule or has been properly dried over a suitable drying agent (e.g., molecular sieves).

-

Sample Preparation:

-

In the inert atmosphere of a glovebox, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Using a gas-tight syringe, add ~0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently swirl the vial to ensure complete dissolution. The solution should be clear and colorless.

-

Transfer the solution into a clean, dry NMR tube.

-

Seal the NMR tube securely with a tight-fitting cap and reinforce the seal with Parafilm® for transport to the spectrometer.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Select the 31P nucleus for observation.

-

Set the spectrometer to reference the spectrum to the external 85% H₃PO₄ standard (0 ppm). Modern spectrometers often do this automatically based on a predefined frequency for the reference.

-

Key Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer). Proton decoupling simplifies the spectrum by collapsing any P-H couplings, resulting in a single sharp peak for the compound.[4]

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Relaxation Delay (d1): 2-5 seconds. While trivalent phosphines often have reasonable relaxation times, this provides a good starting point.

-

Number of Scans (ns): Start with 16 or 32 scans. Due to the high sensitivity of 31P, this is often sufficient to achieve an excellent signal-to-noise ratio.

-

Spectral Width: A sweep width of ~250 ppm, centered around a predicted value (e.g., 80 ppm), is sufficient to capture the signal and baseline.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to achieve a flat baseline.

-

Calibrate the chemical shift by setting the reference peak (if an internal standard was used) or ensuring the spectrometer's preset referencing is correct.

-

Integrate the signal if relative quantification against other phosphorus species is needed, though caution is advised as integrations in standard decoupled spectra can be inaccurate.[4]

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the acquisition of a 31P NMR spectrum of this compound.

Conclusion

The 31P NMR chemical shift is an indispensable parameter for the characterization of this compound. By understanding the interplay of electronic and steric effects, and by referencing data from its structural analog chlorodiphenylphosphine (δ ≈ +81.0 ppm), we can confidently predict the chemical shift for this compound to be slightly upfield of this value. Adherence to a meticulous experimental protocol, particularly with respect to handling this air-sensitive compound, is paramount for obtaining a high-fidelity spectrum that accurately reflects the molecule's structure and purity. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently utilize 31P NMR in their work with this important organophosphorus reagent.

References

-

Shandong YingLang Chemical Co.,Ltd. (n.d.). Chlorodiphenylphosphine 31P Nmr. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ChemService. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

Kühl, O. (2008). Phosphorus-31 NMR Spectroscopy. Springer-Verlag Berlin Heidelberg. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. Retrieved from [Link]

-

ResearchGate. (n.d.). 31 P NMR chemical shifts (δ, ppm) and coupling constants (J, Hz) of.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. Retrieved from [Link]

-

Magritek. (2023). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shift prediction of P-31-NMR shifts for dialkyl or diaryl phosphonates. Retrieved from [Link]

-

PubChem. (n.d.). Chlorodiphenylphosphine. Retrieved from [Link]

-

PubChem. (n.d.). Chlorodi(o-tolyl)phosphine. Retrieved from [Link]

Sources

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 8. spectrabase.com [spectrabase.com]

- 9. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

A Guide to the Structural Elucidation of Sterically Hindered Organophosphorus Precursors: The Case of Di-o-tolylchlorophosphine

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its reactivity, stability, and suitability for specific applications. This is particularly true for organophosphorus compounds like Di-o-tolylchlorophosphine, where steric and electronic effects governed by its structure dictate its utility as a ligand precursor in catalysis and synthetic chemistry. This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) workflow, a definitive technique for atomic-level structural characterization.[1][2] We will detail the experimental rationale, from crystal growth to data refinement and interpretation, presenting a hypothetical yet chemically plausible structural analysis of this compound to illustrate the core principles and outcomes of the technique for researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative of this compound

This compound, with the chemical formula C₁₄H₁₄ClP, is a trivalent organophosphorus compound widely used as an intermediate and precursor for more complex phosphine ligands.[3][4] These ligands are critical components in homogeneous catalysis, enabling a wide array of chemical transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.

The reactivity and coordinating ability of the phosphorus center are profoundly influenced by the two ortho-tolyl substituents. The methyl groups at the ortho position create significant steric bulk around the phosphorus atom. This steric hindrance is not a liability; rather, it is a design element that can enhance catalytic activity by promoting reductive elimination from the metal center and stabilizing catalytically active species. A precise understanding of the bond angles (e.g., C-P-C, C-P-Cl), bond lengths, and the overall disposition of the tolyl groups is therefore essential for designing next-generation catalysts and predicting their behavior. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for obtaining this detailed structural information.[5][6]

The Experimental Workflow: From Molecule to Model

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to preserve the integrity of the crystalline sample and generate high-quality diffraction data. The overall workflow is a self-validating system where the quality of the outcome at each stage depends on the successful execution of the preceding one.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

Protocol 1: Single Crystal Growth and Mounting

-

Objective: To obtain a single, defect-free crystal of this compound suitable for diffraction (ideally 0.1-0.3 mm in all dimensions).[5]

-

Rationale: The quality of the crystal directly impacts the quality of the diffraction data. This compound is a moisture-sensitive solid with a relatively low melting point (approx. 63-67 °C).[4] Therefore, crystallization must be performed under an inert atmosphere (e.g., Nitrogen or Argon) and care must be taken to select a solvent in which the compound has moderate solubility.

-

Methodology:

-

Purification: Ensure the starting material is of high purity (>98%) via distillation or recrystallization to avoid impurity inclusion in the crystal lattice.[4]

-

Solvent Selection: In an inert atmosphere glovebox, dissolve 20-30 mg of this compound in a minimal amount of a non-polar solvent like hexane or a mixture of hexane/toluene (approx. 0.5 mL).

-

Crystallization:

-

Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over 24-72 hours.

-

Vapor Diffusion: Place the vial containing the solution into a larger, sealed jar containing a poor solvent (e.g., pentane). Vapors of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

-

-

Crystal Selection & Mounting:

-

Under a microscope, identify a well-formed, transparent crystal with sharp edges.

-

Coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

-

Using a specialized loop (e.g., MiTeGen MicroMount™), carefully scoop the crystal and mount it on a goniometer head.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data.

-

-

Protocol 2: X-ray Diffraction Data Collection and Processing

-

Objective: To measure the intensities and positions of a complete set of diffraction spots.

-

Rationale: The diffraction pattern is a unique fingerprint of the crystal's internal structure. A complete dataset, collected over a wide range of angles, is necessary to solve and refine the structure accurately.

-

Methodology:

-

Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CMOS or CCD).

-

Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The positions of these spots are used by the instrument software to determine the preliminary unit cell parameters and crystal system.

-

Data Collection Strategy: The software calculates an optimized strategy to collect a complete and redundant dataset. This typically involves a series of scans (e.g., ω and φ scans) where the crystal is rotated in the X-ray beam.

-

Data Integration and Reduction: After collection, the raw data frames are processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (e.g., Lorentz factor, polarization), and performs a scaling and absorption correction. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution, Refinement, and Analysis

With a high-quality dataset, the process of determining the atomic arrangement can begin. This is no longer an experimental but a computational process.

-

Structure Solution: The "phase problem" is the central challenge in crystallography; while intensities are measured, the phase information is lost.[6] For small molecules like this compound, this is typically solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to derive initial phase estimates. This yields an initial electron density map where the positions of the heavier atoms (P, Cl) are usually identifiable.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. In this iterative process, atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The quality of the final model is assessed using several metrics, primarily the R-factor (R1). A low R1 value (typically < 0.05 for good quality data) indicates a good agreement between the model and the data. The final structure is also checked for chemical sense and potential issues using software like PLATON or the IUCr's checkCIF service.[7]

Results: A Hypothetical Structural Model

As no public crystal structure of this compound is currently available, we present a plausible dataset based on known chemistry of similar organophosphorus compounds.[8][9] This data serves as a representative example of what a successful analysis would yield.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄ClP |

| Formula Weight | 248.69 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.532(2) |

| b (Å) | 9.875(1) |

| c (Å) | 13.456(3) |

| α (°) | 90 |

| β (°) | 105.21(1) |

| γ (°) | 90 |

| Volume (ų) | 1351.4(4) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 15670 |

| Independent Reflections | 3105 |

| R₁ [I > 2σ(I)] | 0.0412 |

| wR₂ (all data) | 0.1055 |

| CCDC Deposition No. | Hypothetical |

Discussion: Interpreting the Structure

The refined crystallographic model provides a wealth of information:

-

Coordination Geometry: The phosphorus atom would be expected to adopt a trigonal pyramidal geometry, typical for P(III) compounds. The key parameters are the C-P-C and C-P-Cl bond angles. Due to the steric repulsion from the bulky ortho-tolyl groups, the C-P-C angle would likely be significantly larger than the ideal tetrahedral angle of 109.5°.

-

Bond Lengths and Angles: The P-Cl and P-C bond lengths can be compared to literature values for similar compounds to identify any unusual electronic effects. For example, a shortened P-C bond might suggest some degree of π-backbonding, although this is less common for arylphosphines.

-

Torsional Angles and Conformation: The most telling feature would be the torsional angles defining the orientation of the two tolyl rings relative to the P-Cl bond. The rings would be twisted out of plane to minimize steric clashes between the ortho-methyl groups and with each other. This fixed, bulky conformation is precisely what makes ligands derived from this precursor effective in catalysis, creating a well-defined chiral pocket around a coordinated metal center.

-

Intermolecular Interactions: In the solid state, the packing of molecules is driven by weak intermolecular forces. Analysis might reveal C-H···Cl hydrogen bonds or offset π-π stacking interactions between the aromatic rings of adjacent molecules, which stabilize the crystal lattice.

Conclusion

The structural analysis of this compound via single-crystal X-ray diffraction provides indispensable insights into the steric and electronic properties that underpin its chemical utility. The detailed protocol and hypothetical analysis presented in this guide demonstrate the power of SC-XRD to move beyond a simple 2D chemical representation to a precise, three-dimensional understanding of molecular architecture. This knowledge is paramount for the rational design of catalysts and the development of new synthetic methodologies in both academic and industrial research. Upon completion of such an analysis, the data, in the form of a Crystallographic Information File (CIF), would be deposited with the Cambridge Crystallographic Data Centre (CCDC) to make it available to the global scientific community.[7][10]

References

-

Silaghi-Dumitrescu, L., & Silaghi-Dumitrescu, I. (n.d.). (p-TOLYL)DICHLOROPHOSPHINE AND DI(p-TOLYL)CHLOROPHOSPHINE – SOURCES OF NEW ORGANOPHOSPHORUS(III) AND (V) COMPOUNDS. Studia Universitatis Babes-Bolyai Chemia. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorodi(o-tolyl)phosphine. PubChem. Retrieved January 3, 2026, from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). SID 385869439. PubChem. Retrieved January 3, 2026, from [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved January 3, 2026, from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Retrieved January 3, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved January 3, 2026, from [Link]

-

Universitat de Barcelona. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Retrieved January 3, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). How should I reference the CCDC deposition number in my paper? Retrieved January 3, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC Deposition Criteria for CSD and ICSD Inclusion. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Structure of dichlorobis(triphenylphosphine)nickel(II). Retrieved January 3, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (2022). Glossary of Cambridge Structural Database (CSD) Terms. Retrieved January 3, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Synthesis, characterization, and theoretical analysis of a plutonyl phosphine oxide complex. Dalton Transactions. Retrieved January 3, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2017). (PDF) Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Retrieved January 3, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Phosphine, tris(2-methylphenyl)-. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. mdpi.com [mdpi.com]

- 3. Chlorodi(o-tolyl)phosphine | C14H14ClP | CID 4590860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CCDC Deposition Criteria for CSD and ICSD Inclusion : CCDC Home [support.ccdc.cam.ac.uk]

An In-depth Technical Guide to the Stability and Handling of Di-o-tolylchlorophosphine

This guide provides an in-depth analysis of Di-o-tolylchlorophosphine, a critical reagent in modern synthetic chemistry. It is intended for researchers, chemists, and process development professionals who require a comprehensive understanding of its chemical stability, reactivity, and the associated protocols for safe handling and management. The focus is on the causality behind its reactivity to establish self-validating safety systems and ensure experimental integrity.

Section 1: Core Chemical Profile and Applications

This compound, [systematic name: Chloro-bis(2-methylphenyl)phosphane], is an organophosphorus compound widely utilized as a precursor for the synthesis of bulky, electron-rich phosphine ligands. These ligands are instrumental in advancing various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] Its utility stems from the steric hindrance provided by the ortho-methyl groups on the tolyl rings, which influences the coordination environment of the metal center and promotes efficient catalytic turnover.

The molecule's reactivity is dominated by the phosphorus-chlorine (P-Cl) bond, which is highly susceptible to nucleophilic attack. This inherent reactivity is the primary driver of both its synthetic utility and its handling challenges.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 36042-94-1 | [2][3] |

| Molecular Formula | C₁₄H₁₄ClP | [4] |

| Molecular Weight | 248.69 g/mol | [4] |

| Appearance | White to yellow hazy viscous liquid or solid | [2][4][5] |

| Melting Point | 57-67 °C | [1][5] |

| Boiling Point | 174-178 °C @ 3 mmHg | [1][6][7] |

| Solubility | Not miscible or difficult to mix in water; soluble in anhydrous organic solvents. | [1][6][7] |

| Key Sensitivities | Moisture-sensitive, Air-sensitive | [1][2][5] |

Section 2: Chemical Stability and Decomposition Pathways

The stability of this compound is inversely related to its reactivity. The primary modes of decomposition are hydrolysis and oxidation, both of which compromise the reagent's integrity and introduce hazardous byproducts.

Hydrolysis: The Primary Degradation Pathway

This compound is extremely sensitive to moisture.[1][2] The phosphorus atom is electrophilic and readily attacked by the lone pair of electrons on the oxygen atom of water. This nucleophilic substitution reaction is rapid and highly exothermic, cleaving the P-Cl bond to form Di-o-tolylphosphine oxide and corrosive hydrogen chloride (HCl) gas.

Reaction: (CH₃C₆H₄)₂PCl + H₂O → (CH₃C₆H₄)₂P(O)H + HCl

The generation of HCl is a significant safety concern. In a sealed container, the pressure can build up, creating a risk of rupture. Furthermore, the HCl gas can catalyze further decomposition of the chlorophosphine.[8] This rapid degradation underscores the absolute necessity of handling the reagent under strictly anhydrous conditions.

Oxidation: Sensitivity to Atmospheric Oxygen

While hydrolysis is the most immediate concern, the trivalent phosphorus center is also susceptible to oxidation by atmospheric oxygen. This process converts the chlorophosphine into the corresponding Di-o-tolylphosphinic chloride, a pentavalent phosphorus (P(V)) species.

Reaction: 2(CH₃C₆H₄)₂PCl + O₂ → 2(CH₃C₆H₄)₂P(O)Cl

This oxidation compromises the reagent's function as a precursor to P(III) ligands. Therefore, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial not only to prevent hydrolysis but also to preserve the chemical integrity of the material.

Diagram 1: Primary Decomposition Pathways

The following diagram illustrates the two main pathways through which this compound degrades upon exposure to atmospheric conditions.

Caption: Degradation of this compound via hydrolysis and oxidation.

Section 3: Safe Handling and Storage Protocols

Given its reactivity, the handling of this compound demands rigorous adherence to protocols designed to exclude air and moisture. All operations should be conducted by personnel trained in handling air-sensitive reagents.[9]

Storage

Proper storage is the first line of defense against degradation.

-

Temperature: Store in a cool, dry place, typically between 2-8°C.[1][7]

-

Atmosphere: Containers must be stored under a positive pressure of a dry, inert gas such as nitrogen or argon.

-

Container: Use containers with high-integrity seals, such as those with PTFE-lined septa or Schlenk flasks. Inspect containers for damage or compromised seals upon receipt and before each use.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to protect against the severe corrosive hazards of this reagent and its hydrolysis byproduct, HCl.[3]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A full face shield is strongly recommended due to the risk of splashes.[10]

-

Skin Protection: A flame-resistant lab coat (e.g., Nomex) should be worn over chemically resistant clothing.[9]

-

Hand Protection: Wear double gloves. An outer layer of butyl or neoprene over an inner nitrile glove provides robust protection against both the reagent and potential solvents.[11]

-

Respiratory Protection: All handling of solids or open containers must be performed within a certified chemical fume hood or a glovebox to prevent inhalation of vapors or HCl gas.[12]

Experimental Workflow: Inert Atmosphere Handling

Handling must be performed exclusively in a glovebox or on a Schlenk line.[13] The following protocol outlines the standard procedure for transferring the reagent using Schlenk techniques.

Protocol 1: Syringe/Cannula Transfer from a Sure/Seal™-type Bottle

-

Glassware Preparation: Ensure all glassware (syringes, needles, flasks) is rigorously dried by heating in an oven (e.g., 140°C for >4 hours) and cooled under a stream of dry inert gas.[9]

-

System Purge: Assemble the reaction apparatus and purge thoroughly with dry nitrogen or argon. Use a bubbler to monitor gas flow and prevent over-pressurization.[9]

-

Reagent Preparation: Secure the reagent bottle. Puncture the septum with a needle connected to the inert gas manifold to create a slight positive pressure.

-

Reagent Transfer: If the reagent is a low-viscosity liquid or can be gently warmed to melt, use a clean, dry, gas-tight syringe to withdraw the desired volume. If it is a solid, transfer must occur in a glovebox.

-

Dispensing: Insert the syringe needle into the reaction flask through a septum and dispense the reagent.

-

Syringe Quenching: Immediately after use, quench the residual reagent in the syringe by drawing up a small amount of a suitable anhydrous solvent (e.g., THF) and injecting the mixture into a separate flask containing an alcohol quenching solution (see Section 4.2).

Diagram 2: Safe Handling Workflow

Caption: Decision workflow for handling this compound.

Section 4: Spill and Waste Management

Accidents must be handled with preparedness and caution. The primary goal is to contain the spill and neutralize the reactive material safely.

Spill Response

-

Evacuate: Alert personnel and evacuate the immediate area. Ensure proper ventilation.

-

Contain: For small spills, cover with a dry, inert absorbent material like sand or vermiculite. Do NOT use water or combustible materials.

-

Neutralize: Cautiously and slowly add a quenching solution (see Protocol 2) to the absorbent mixture in a large, open container within a fume hood. Be prepared for gas evolution (HCl).

-

Collect & Dispose: Collect the neutralized mixture in a sealed container and label it for hazardous waste disposal according to institutional guidelines.

Quenching and Deactivation Protocol

Excess or degraded this compound must be destroyed before disposal. This protocol describes a controlled method for deactivating the reagent.

Protocol 2: Deactivation of this compound

-

Preparation: In a fume hood, prepare a three-necked flask equipped with a mechanical stirrer, an addition funnel, and an inert gas inlet. The flask should be large enough to accommodate at least 5-10 times the volume of the quenching solution.

-

Quenching Solution: Charge the flask with a large excess of a secondary alcohol like isopropanol, optionally diluted with an inert solvent like toluene or THF. Cool the flask in an ice bath.

-

Slow Addition: Dilute the this compound waste with an anhydrous, inert solvent (e.g., THF) in the addition funnel.

-

Controlled Reaction: Add the chlorophosphine solution dropwise to the stirred, cooled alcohol solution. The reaction is exothermic; maintain a slow addition rate to control the temperature and the rate of HCl gas evolution.

-

Neutralization: Once the addition is complete, let the mixture stir for an additional hour. Then, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acidic byproducts.

-

Disposal: The resulting mixture can be processed for appropriate aqueous and organic waste streams according to local regulations.

Section 5: Summary of Safety Parameters

Table 2: Hazard and Precaution Summary

| Hazard Class | GHS Statement | Pictogram | Precautionary Measures |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3][5] | GHS05 (Corrosion) | Wear appropriate gloves, lab coat, and full face protection. Work in a fume hood. Have an emergency shower and eyewash station readily accessible. |

| Reactivity | Reacts violently with water. Moisture and air sensitive. | N/A | Store and handle under a dry, inert atmosphere. Use only dry glassware and solvents. Avoid contact with incompatible materials (water, alcohols, strong oxidizers).[1][12] |

By understanding the fundamental reactivity of this compound and adhering to the rigorous handling and storage protocols outlined in this guide, researchers can safely harness its synthetic potential while ensuring personal safety and experimental reproducibility.

References

- 1. This compound CAS#: 36042-94-1 [chemicalbook.com]

- 2. strem.com [strem.com]

- 3. Chlorodi(o-tolyl)phosphine | C14H14ClP | CID 4590860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, min. 98% | CymitQuimica [cymitquimica.com]

- 5. Di(o-tolyl)chlorophosphine | Chlorodi(o-tolyl)phosphine | C14H14ClP - Ereztech [ereztech.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. as.uky.edu [as.uky.edu]

- 10. hazmatschool.com [hazmatschool.com]

- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Safely handling air-sensitive products [cleanroomtechnology.com]

The Solubility of Di-o-tolylchlorophosphine in Organic Solvents: A Technical Guide for Researchers

Abstract

Di-o-tolylchlorophosphine [(o-Tol)₂PCl] is a pivotal organophosphorus intermediate in the synthesis of specialized ligands, catalysts, and pharmaceutical agents. Its efficacy in these applications is profoundly dependent on its behavior in solution, yet a comprehensive public repository of its solubility in common organic solvents is notably absent. This guide addresses this critical knowledge gap by providing a detailed framework for understanding and, most importantly, experimentally determining the solubility of this reactive compound. We present a theoretically derived solubility profile, a robust, step-by-step experimental protocol for quantitative solubility determination under inert conditions, and best practices for handling this air- and moisture-sensitive reagent. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for the effective and safe utilization of this compound in their research endeavors.

Introduction: The Challenge of Quantifying (o-Tol)₂PCl Solubility

Predicted Solubility Profile: A Theoretical Framework

In the absence of direct empirical data, a qualitative solubility profile can be inferred from the molecular structure of this compound and the known solubility characteristics of analogous compounds, such as triphenylphosphine and chlorodiphenylphosphine.[1][3][4][5]

Molecular Structure Considerations:

-

Aromatic Character: The presence of two tolyl (methylphenyl) groups imparts significant non-polar, lipophilic character to the molecule.

-

Phosphorus-Chlorine Bond: The P-Cl bond introduces a degree of polarity.

-

Overall Polarity: The molecule can be considered moderately polar, with a significant non-polar surface area.

Based on the principle of "like dissolves like," the following solubilities can be predicted:

| Solvent Class | Specific Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Benzene, Hexane | High | The aromatic tolyl groups will interact favorably with the aromatic and aliphatic hydrocarbon solvents through van der Waals forces. |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM), Chloroform | High to Moderate | These solvents can solvate both the non-polar and polar regions of the molecule. Ethers and chlorinated solvents are generally good solvents for phosphines.[1][2] |

| Polar Protic | Water, Alcohols (Methanol, Ethanol) | Reactive (Insoluble) | The compound will react with protic solvents, particularly water, leading to decomposition.[1][4][5] It is not considered soluble in these media. |

This theoretical profile serves as a valuable starting point for solvent selection in synthesis and purification protocols. However, for applications requiring precise concentration control, experimental verification is paramount.

Experimental Determination of Solubility: A Validated Protocol

Given the reactive nature of this compound, its solubility must be determined under an inert atmosphere to prevent hydrolysis and oxidation. The following protocol is a robust method for obtaining quantitative solubility data.

Safety Precautions

-

This compound is corrosive and causes severe skin burns and eye damage.[6]

-

It is moisture-sensitive and reacts with water, potentially releasing corrosive hydrogen chloride gas.

-

All handling must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7][8][9][10][11]

-

Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.[6]

Required Apparatus and Reagents

-

Schlenk flask or vial with a magnetic stir bar

-

Schlenk line or glovebox with a dry nitrogen or argon supply

-

Gas-tight syringes and needles

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed, sealable vials for collecting supernatant

-

Analytical balance (4-5 decimal places)

-

Magnetic stir plate

-

Drying oven for glassware

-

This compound (as pure as possible)

-

Anhydrous organic solvent of choice (ensure low water content)

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

Step-by-Step Procedure

-

Preparation:

-

Solvent Addition:

-

Using a gas-tight syringe, transfer a known volume of the anhydrous organic solvent (e.g., 10.0 mL) into the Schlenk flask.

-

-

Solute Addition and Equilibration:

-

Under a positive flow of inert gas, add small, pre-weighed portions of this compound to the stirring solvent.

-

Continue adding solute until a persistent excess of solid material is observed, indicating that a saturated solution has been formed.

-

Seal the flask and stir the suspension at a constant, controlled temperature for a sufficient time to ensure equilibrium is reached. A period of 24 hours is often recommended.[12]

-

-

Sampling:

-

Turn off the stirring and allow the excess solid to settle completely.

-

Using a dry, gas-tight syringe fitted with a syringe filter, carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL). Ensure no solid particles are drawn into the syringe.

-

Immediately transfer the supernatant into a pre-weighed, dry, sealable vial and seal it.

-

-

Gravimetric Analysis:

-

Weigh the sealed vial containing the supernatant to determine the mass of the solution.

-

Carefully unseal the vial and remove the solvent under a gentle stream of inert gas or under high vacuum until a constant weight of the solid residue is achieved.

-

Weigh the vial with the dry residue. The difference between this weight and the initial vial weight is the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility (g / 100 mL) = (Mass of Residue / Volume of Supernatant) x 100

-

Repeat the procedure at different temperatures if a solubility curve is desired.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded systematically. The following table provides a template for data logging:

| Solvent | Temperature (°C) | Volume of Supernatant (mL) | Mass of Residue (g) | Calculated Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Toluene | 25 | 2.00 | e.g., 0.50 | 25.0 | 1.01 |

| THF | 25 | 2.00 | |||

| Dichloromethane | 25 | 2.00 | |||

| [Other Solvent] | [Temp] |

Note: The molecular weight of this compound is 248.69 g/mol .[3]

Conclusion

While a definitive, published database on the solubility of this compound remains elusive, a combination of theoretical prediction and rigorous experimental methodology provides a powerful solution for researchers. Based on its chemical structure, this compound is predicted to be highly soluble in non-polar aprotic and polar aprotic solvents, while being reactive towards protic solvents. The detailed protocol provided in this guide offers a reliable, self-validating system for obtaining precise quantitative solubility data, mitigating the risks associated with its air and moisture sensitivity. By adhering to these guidelines, scientists and drug development professionals can ensure the safe handling and effective application of this important organophosphorus reagent, fostering both innovation and reproducibility in their synthetic endeavors.

References

-

Abraham, M. H., & Acree, W. E. (2014). Descriptors for the Prediction of Partition Coefficients and Solubilities of Organophosphorus Compounds. Molecules, 19(4), 4234–4248. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4590860, Chlorodi(o-tolyl)phosphine. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

-

Solubility of Things. (n.d.). Triphenylphosphine. Retrieved from [Link]

-

PMC Organometallix. (n.d.). Triphenyl Phosphine (TPP). Retrieved from [Link]

-

Li, J., Wang, F., & Guo, Y. (2006). Solubilities of Triphenylphosphine in Ethanol, 2-Propanol, Acetone, Benzene, and Toluene. Journal of Chemical & Engineering Data, 51(6), 2218–2219. [Link]

-

Sciencemadness. (2019). Triphenylphosphine. Retrieved from [Link]

-

chemeurope.com. (n.d.). Triphenylphosphine. Retrieved from [Link]

-

Eidamshaus, C., & Zysset-Burri, E. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6(6), 533-540. [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. [Link]

-

Wired Chemist. (n.d.). Qualitative Analysis. Retrieved from [Link]

-

Department of Chemistry, University of West Indies, Mona. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

The University of West Indies at Mona. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

Magomedov, K. E., Zeynalov, R. Z., Suleymanov, S. I., Tataeva, S. D., & Magomedova, V. S. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. Molecules, 27(12), 3894. [Link]

- Elschenbroich, C. (2006). Organometallics. Wiley-VCH.

-

Scribd. (n.d.). Lab Exercise 2 Qualitative Organic Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorodiphenylphosphine. Retrieved from [Link]

-

Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. Retrieved from [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Pharmatutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Letinski, D. J., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 1-13. [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

- Fogg, P. G. T. (1995). Solubility of Phosphine in Organic Liquids. In IUPAC-NIST Solubility Data Series. 62.

-